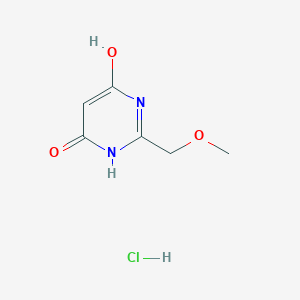

6-Hydroxy-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name. It may also include information about where it is commonly found or produced and its uses .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions .Physical And Chemical Properties Analysis

This involves the study of properties like solubility, melting point, boiling point, density, refractive index, and spectral properties. These properties can help in identifying the compound and predicting its behavior .Applications De Recherche Scientifique

Antiviral Activity

6-Hydroxy-2-(methoxymethyl)-3,4-dihydropyrimidin-4-one hydrochloride and its derivatives have been explored for their antiviral properties. A study by Hocková et al. (2003) synthesized 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, which were then alkylated to afford N1- and O6-regioisomers. These compounds were evaluated for their inhibitory activity against various DNA viruses, including herpes simplex virus, cytomegalovirus, and others. Interestingly, while the compounds showed poor activity against DNA viruses, several derivatives markedly inhibited retrovirus replication in cell culture, particularly against human immunodeficiency virus and Moloney murine sarcoma virus, indicating potential antiretroviral applications (Hocková et al., 2003).

Antimicrobial and Antifungal Properties

Research by Sahar B. Al-Juboori (2020) on dihydropyrimidinone and dihydropyrimidine derivatives, related to this compound, demonstrated broad biological activities. The study synthesized novel pyrimidine derivatives and evaluated them for their in vitro antibacterial and antifungal activities against a variety of pathogens. The results showed that many of these derivatives have good antibacterial and potent antifungal activities, highlighting their potential as antimicrobial agents (Al-Juboori, 2020).

Environmental Biodegradation

In the context of environmental science, a study by Sharma et al. (2012) explored the degradation of chlorimuron-ethyl, a herbicide, by Aspergillus niger. This research is relevant to the chemical class of this compound, as it involves pyrimidinone derivatives. The fungus Aspergillus niger was capable of degrading the herbicide into various metabolites through cleavage of different chemical bonds, suggesting the potential of using fungal species for the bioremediation of soil and water contaminated with similar pyrimidinone-based compounds (Sharma et al., 2012).

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit antioxidant activity . They are known to interact with various biological molecules, potentially influencing cellular redox status and mitigating oxidative stress .

Mode of Action

For instance, reaction with oxygen can lead to the reversible formation of a hemiketal, while reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

Given its potential antioxidant activity, it may influence pathways related to oxidative stress and cellular redox balance .

Result of Action

Given its potential antioxidant activity, it may help mitigate oxidative stress at the cellular level, thereby potentially influencing cell survival and function .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-hydroxy-2-(methoxymethyl)-1H-pyrimidin-6-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3.ClH/c1-11-3-4-7-5(9)2-6(10)8-4;/h2H,3H2,1H3,(H2,7,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXXYJNEVGFFMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=CC(=O)N1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-morpholino-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2969691.png)

![1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2969693.png)

![methyl 4-[(E)-[4,5-dioxo-2-pyridin-3-yl-1-(pyridin-3-ylmethyl)pyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2969694.png)

![5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2969696.png)

![[1-(4-Chloro-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2969697.png)

![7,8-difluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2969705.png)

![N-(2-(dimethylamino)ethyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2969706.png)

![2-chloro-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2969708.png)

![4-[(4-Bromophenyl)sulfanyl]aniline](/img/structure/B2969709.png)